molecular formula C10H13FO B14763951 (3-Fluoro-5-isopropylphenyl)methanol

(3-Fluoro-5-isopropylphenyl)methanol

Cat. No.: B14763951
M. Wt: 168.21 g/mol
InChI Key: MZXKQGLJHBVZFI-UHFFFAOYSA-N
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Description

(3-Fluoro-5-isopropylphenyl)methanol is an organic compound that belongs to the class of phenylmethanols It features a fluorine atom at the third position and an isopropyl group at the fifth position on the phenyl ring, with a hydroxymethyl group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Fluoro-5-isopropylphenyl)methanol typically involves the fluorination of a suitable precursor followed by the introduction of the isopropyl group and the hydroxymethyl group. One common method involves the use of a Friedel-Crafts alkylation reaction to introduce the isopropyl group, followed by a nucleophilic substitution reaction to introduce the fluorine atom. The final step involves the reduction of a corresponding aldehyde or ketone to form the hydroxymethyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Catalysts and reagents are carefully selected to ensure high selectivity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

(3-Fluoro-5-isopropylphenyl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding phenylmethane derivative.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products Formed

    Oxidation: Formation of (3-Fluoro-5-isopropylphenyl)aldehyde or (3-Fluoro-5-isopropylbenzoic acid).

    Reduction: Formation of (3-Fluoro-5-isopropylphenyl)methane.

    Substitution: Formation of various substituted phenylmethanol derivatives depending on the nucleophile used.

Scientific Research Applications

(3-Fluoro-5-isopropylphenyl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Fluoro-5-isopropylphenyl)methanol involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the fluorine atom can influence the compound’s lipophilicity and metabolic stability. These interactions can affect the compound’s bioavailability and activity in biological systems.

Comparison with Similar Compounds

Similar Compounds

    (3-Fluoro-5-methylphenyl)methanol: Similar structure but with a methyl group instead of an isopropyl group.

    (3-Chloro-5-isopropylphenyl)methanol: Similar structure but with a chlorine atom instead of a fluorine atom.

    (3-Fluoro-5-isopropylbenzyl alcohol): Similar structure but with a benzyl alcohol group instead of a hydroxymethyl group.

Uniqueness

(3-Fluoro-5-isopropylphenyl)methanol is unique due to the specific combination of the fluorine atom, isopropyl group, and hydroxymethyl group on the phenyl ring. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C10H13FO

Molecular Weight

168.21 g/mol

IUPAC Name

(3-fluoro-5-propan-2-ylphenyl)methanol

InChI

InChI=1S/C10H13FO/c1-7(2)9-3-8(6-12)4-10(11)5-9/h3-5,7,12H,6H2,1-2H3

InChI Key

MZXKQGLJHBVZFI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=CC(=C1)CO)F

Origin of Product

United States

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